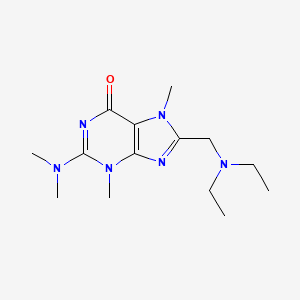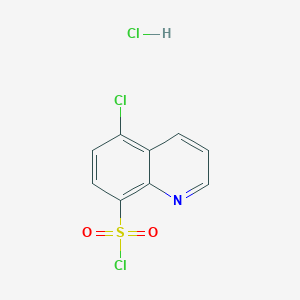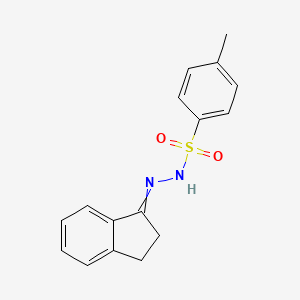
Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ジエチルアミノメチル-3,7-ジメチル-2-ジメチルアミノプリン-6(3H)-オンは、プリンファミリーに属する複雑な有機化合物です。 プリンは、DNAやRNAのヌクレオチドの構成要素として、生化学において重要な役割を果たす複素環式芳香族有機化合物です。 この特定の化合物は、独特の置換基によって特徴付けられ、独特の化学的および生物学的特性を付与する可能性があります。
合成方法
合成経路と反応条件
8-ジエチルアミノメチル-3,7-ジメチル-2-ジメチルアミノプリン-6(3H)-オンの合成は、通常、多段階の有機反応を伴います。 このプロセスは、プリンコアの形成から始まり、アルキル化、アミノ化、その他の官能基変換を通じてさまざまな置換基を導入します。 これらの反応に使用される一般的な試薬には、ハロアルカン、アミン、パラジウムや銅錯体などの触媒が含まれます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために最適化された反応条件を使用した大規模合成が含まれる場合があります。 連続フロー反応器や自動合成プラットフォームなどの技術を使用して、効率とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- typically involves multi-step organic reactions. The process may start with the formation of the purine core, followed by the introduction of various substituents through alkylation, amination, and other functional group transformations. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
反応の種類
8-ジエチルアミノメチル-3,7-ジメチル-2-ジメチルアミノプリン-6(3H)-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を用いた、より高い酸化状態への変換。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いた官能基の還元。
置換: 新しい置換基を導入または置換するための求核置換反応または求電子置換反応。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下でのハロアルカン。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はより高い酸化状態の誘導体を生成する可能性があり、置換反応は新しい官能基を導入する可能性があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生体高分子との相互作用の研究。
医学: 治療剤としての可能性を調査。
産業: 新規材料や触媒の開発における使用。
作用機序
8-ジエチルアミノメチル-3,7-ジメチル-2-ジメチルアミノプリン-6(3H)-オンがその効果を発揮するメカニズムには、酵素、受容体、または核酸などの分子標的との相互作用が含まれます。 これらの相互作用は、生物学的経路を調節し、さまざまな生理学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
アデニン: DNAとRNAに見られる天然のプリン塩基。
カフェイン: プリンと構造的に関連する覚醒剤。
テオブロミン: カカオとチョコレートに見られる別の覚醒剤。
独自性
8-ジエチルアミノメチル-3,7-ジメチル-2-ジメチルアミノプリン-6(3H)-オンは、その特定の置換基により、他のプリンと比較して独特の化学反応性と生物活性を与える可能性があるため、独特です。
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is structurally related to purines.
Theobromine: Another stimulant found in cocoa and chocolate.
Uniqueness
Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other purines.
特性
CAS番号 |
27979-68-6 |
|---|---|
分子式 |
C14H24N6O |
分子量 |
292.38 g/mol |
IUPAC名 |
8-(diethylaminomethyl)-2-(dimethylamino)-3,7-dimethylpurin-6-one |
InChI |
InChI=1S/C14H24N6O/c1-7-20(8-2)9-10-15-12-11(18(10)5)13(21)16-14(17(3)4)19(12)6/h7-9H2,1-6H3 |
InChIキー |
HGUVJZOEEGJSOL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=NC2=C(N1C)C(=O)N=C(N2C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)




![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)

![6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)




